molecular formula C17H10N4O3S B2740546 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 475043-63-1

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2740546
CAS RN: 475043-63-1
M. Wt: 350.35
InChI Key: WVEZJTLETPOUCR-UHFFFAOYSA-N
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Description

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle, attached to a cyanophenyl group, a nitrobenzamide group, and an amide group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving aroyl isocyanate and aminobenzonitrile .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Liquid Crystal Polymers

Structural Investigation and Phase Behavior:

Dual Structural-Conformation Inhibitors

Targeting the “Entrance Channel”:

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

Thiourea Compounds

Synthesis and Voltammetric Behavior:

Mechanism of Action

The mechanism of action of this compound is not known as it likely hasn’t been studied yet .

Future Directions

Future research on this compound could involve studying its potential applications. For example, compounds with similar structures have been studied for their antibacterial and antifungal properties, their ability to act as ligands in the extraction, separation, and determination of heavy metals, and their use as chemosensors for anions .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c18-9-11-5-7-12(8-6-11)14-10-25-17(19-14)20-16(22)13-3-1-2-4-15(13)21(23)24/h1-8,10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEZJTLETPOUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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